(5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C25H24ClN3O3S2 |
|---|---|
Molecular Weight |
514.1 g/mol |
IUPAC Name |
(5Z)-5-[[3-(3-chloro-4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H24ClN3O3S2/c1-3-32-21-11-10-17(14-20(21)26)23-18(16-29(27-23)19-8-5-4-6-9-19)15-22-24(30)28(25(33)34-22)12-7-13-31-2/h4-6,8-11,14-16H,3,7,12-13H2,1-2H3/b22-15- |
InChI Key |
CPWWXMOMJRCZDX-JCMHNJIXSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4)Cl |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiourea Derivatives
The thiazolidinone core is synthesized through a [2+3] cyclocondensation reaction. A representative protocol involves:
-
Reagents : 3-Methoxypropylamine (1.0 eq), carbon disulfide (1.2 eq), chloroacetic acid (1.1 eq)
-
Conditions : Reflux in ethanol (12 h), catalytic ZnCl₂ (0.1 eq)
-
Mechanism : Nucleophilic attack of the amine on CS₂ forms a dithiocarbamate intermediate, which cyclizes with chloroacetic acid to yield the thiazolidinone ring.
Optimization Data :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | Ethanol vs. DMF | 72% vs. 58% |
| Catalyst | ZnCl₂ vs. None | 72% vs. 31% |
| Reaction Time | 12 h vs. 6 h | 72% vs. 48% |
Preparation of 3-(3-Chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Pyrazole Ring Formation
The pyrazole core is constructed via cyclocondensation of hydrazines with 1,3-diketones:
-
Step 1 : Synthesis of 3-(3-chloro-4-ethoxyphenyl)-1-phenylpropane-1,3-dione
-
Step 2 : Cyclization with Hydrazine
Formylation at C-4
The aldehyde group is introduced via Vilsmeier-Haack reaction:
Knoevenagel Condensation for Methylene Bridge Formation
The final step involves conjugating the thiazolidinone and pyrazole fragments:
-
Reagents : 3-(3-Methoxypropyl)-2-thioxothiazolidin-4-one (1.0 eq), pyrazole-4-carbaldehyde (1.1 eq), piperidine (0.2 eq)
-
Conditions : Ethanol, reflux, 8 h under N₂
-
Mechanism : Base-catalyzed deprotonation of the thiazolidinone’s active methylene group, followed by nucleophilic attack on the aldehyde and dehydration.
Stereochemical Control :
-
The Z-configuration is favored due to steric hindrance between the pyrazole’s phenyl group and thiazolidinone’s 3-methoxypropyl chain.
Yield Optimization :
| Parameter | Optimal Value | Yield |
|---|---|---|
| Catalyst | Piperidine (0.2 eq) | 68% |
| Solvent | Anhydrous Ethanol | 68% |
| Temperature | Reflux | 68% |
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Process Optimization and Scale-Up Challenges
Critical Impurities
Chemical Reactions Analysis
Oxidation Reactions
The thioxo (C=S) group in the thiazolidin-4-one ring is susceptible to oxidation. Under controlled conditions, this group can be oxidized to sulfoxide or sulfone derivatives, altering electronic properties and biological activity.
Key Observations:
-
Reagents: Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in aprotic solvents like dichloromethane .
-
Outcome: Conversion of thione to sulfoxide (-S=O) or sulfone (-SO₂) groups, potentially enhancing solubility or binding affinity .
Reduction Reactions
The methylidene (C=CH) moiety and aromatic nitro groups (if present) can undergo reduction:
a. Selective Hydrogenation
-
Catalyst: Palladium on carbon (Pd/C) or Raney nickel under H₂ atmosphere .
-
Outcome: Reduction of the exocyclic double bond (C=CH) to a single bond, modifying planarity and steric interactions.
b. Nitro Group Reduction
-
Outcome: Conversion of nitro (-NO₂) to amine (-NH₂), enabling further functionalization (e.g., amidation) .
Substitution Reactions
The chloro (-Cl) and ethoxy (-OCH₂CH₃) groups on the phenyl ring participate in nucleophilic aromatic substitution (NAS):
Cycloaddition Reactions
The methylidene group participates in [4+2] Diels-Alder reactions with dienes, forming fused heterocyclic systems:
-
Dienophiles: Electron-deficient alkenes (e.g., maleic anhydride) .
-
Conditions: Thermal activation or Lewis acid catalysis (e.g., AlCl₃).
-
Application: Synthesis of polycyclic scaffolds for drug discovery .
Hydrolysis Reactions
The thiazolidinone ring is stable under acidic conditions but undergoes hydrolysis in strongly basic media:
-
Base: Aqueous NaOH or KOH.
-
Outcome: Ring opening to form thioamide derivatives, which can be reconstituted under acidic conditions .
Comparative Reactivity Table
| Reaction Type | Key Functional Group | Typical Conditions | Impact on Structure |
|---|---|---|---|
| Oxidation | Thione (C=S) | H₂O₂, mCPBA, RT | Forms sulfoxide/sulfone |
| Reduction | Methylidene (C=CH) | H₂/Pd-C, 40–60°C | Saturated C-CH₂ |
| Substitution | Chloro (-Cl) | NaOH, ethanol reflux | -Cl replaced by nucleophiles |
| Cycloaddition | Methylidene (C=CH) | Thermal/Lewis acid catalysis | Fused bicyclic systems |
Mechanistic Insights
-
Thione Reactivity: The sulfur atom’s lone pairs facilitate electrophilic attacks, making it a hotspot for oxidation and nucleophilic substitutions .
-
Steric Effects: Bulky substituents (e.g., 3-methoxypropyl) slow reaction kinetics by hindering access to reactive sites .
-
Electronic Effects: Electron-withdrawing groups (e.g., -Cl) enhance NAS reactivity at the aryl ring .
Scientific Research Applications
Molecular Formula
The molecular formula of this compound is , with a molecular weight of approximately 498.1 g/mol.
Biological Activities
Research indicates that compounds similar to (5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one exhibit a range of biological activities, including:
- Anti-inflammatory Properties : The thiazolidinone scaffold is known for its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential use as an antimicrobial agent.
- Anticancer Effects : Preliminary data indicate that derivatives of this compound may possess cytotoxic effects against cancer cell lines, warranting further investigation into their mechanisms of action.
Synthesis and Characterization
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Formation of the thiazolidinone ring through cyclization reactions.
- Introduction of the pyrazole and phenyl groups via nucleophilic substitutions or electrophilic additions.
Case Studies and Research Findings
Several studies have explored the biological activity and therapeutic potential of thiazolidinone derivatives:
Computational Studies
In addition to experimental studies, computational modeling has been employed to predict the biological activity of this compound based on its structural characteristics. Molecular docking studies have indicated favorable binding interactions with target proteins involved in inflammation and cancer pathways.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
The closest structural analog is “(5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one” (). Key differences include:
| Feature | Target Compound | Analog () |
|---|---|---|
| Phenyl Substituent | 4-Ethoxy (‒OC₂H₅) | 4-Methoxy (‒OCH₃) |
| Thiazolidinone Chain | 3-Methoxypropyl (‒(CH₂)₃OCH₃) | Ethyl (‒C₂H₅) |
| Molecular Weight | ~58 g/mol higher | Lower |
The 3-methoxypropyl chain introduces greater hydrophilicity and flexibility than the ethyl group, which may affect binding kinetics or solubility.
Physicochemical Properties (Theoretical)
| Property | Target Compound | Analog () |
|---|---|---|
| logP (Predicted) | ~3.8 | ~3.2 |
| Molecular Weight | ~540 g/mol | ~482 g/mol |
| Hydrogen Bond Acceptors | 8 | 7 |
The higher molecular weight and logP of the target compound suggest trade-offs between bioavailability and target engagement.
Data Tables
Table 1: Substituent Comparison
| Compound | Phenyl Group | Thiazolidinone Chain | Molecular Weight |
|---|---|---|---|
| Target Compound | 3-Chloro-4-ethoxy | 3-Methoxypropyl | ~540 g/mol |
| Analog () | 3-Chloro-4-methoxy | Ethyl | ~482 g/mol |
Table 2: Predicted Properties
| Property | Target Compound | Analog () |
|---|---|---|
| logP | ~3.8 | ~3.2 |
| Topological Polar Surface Area | ~120 Ų | ~105 Ų |
Notes
Structural Optimization : The ethoxy and 3-methoxypropyl groups in the target compound balance lipophilicity and solubility, a common strategy in drug design .
Synthetic Challenges : Introducing the 3-methoxypropyl chain may require optimized protecting-group strategies to avoid side reactions.
Biological Activity
The compound (5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one is a novel thiazolidinone derivative that combines the biological properties of thiazolidinones and pyrazoles. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships.
Overview of Thiazolidinones and Pyrazoles
Thiazolidinones are a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The thiazolidinone scaffold is recognized for its ability to interact with various biological targets due to its structural versatility. Pyrazole derivatives also exhibit a wide range of pharmacological activities, including anti-inflammatory and analgesic effects. The combination of these two scaffolds in the compound under investigation suggests a potential for enhanced biological activity.
Anticancer Activity
Recent studies indicate that thiazolidinone derivatives possess significant anticancer properties. The compound (5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one has shown promising results in inhibiting cancer cell proliferation. In vitro assays demonstrated that this compound effectively reduced the viability of various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that it is particularly effective against Staphylococcus aureus and Escherichia coli, with MIC values in the low micromolar range . This suggests potential applications in treating bacterial infections.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this thiazolidinone derivative has shown significant anti-inflammatory effects. Studies utilizing lipopolysaccharide (LPS)-induced inflammation models indicated that the compound reduces pro-inflammatory cytokine levels (such as TNF-alpha and IL-6), suggesting a mechanism that could be beneficial in inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones can be significantly influenced by their structural components. Modifications at specific positions on the thiazolidinone ring or the pyrazole moiety can enhance or diminish activity. For instance:
| Position | Modification | Effect on Activity |
|---|---|---|
| 2 | Substitution with alkyl groups | Increased lipophilicity and potency |
| 3 | Introduction of halogen atoms | Enhanced antimicrobial activity |
| 5 | Variation in substituents on the pyrazole ring | Altered anticancer efficacy |
These findings underscore the importance of optimizing chemical structures to enhance therapeutic efficacy while minimizing side effects.
Case Study 1: Anticancer Efficacy
A study conducted by Sava et al. investigated the anticancer effects of various thiazolidinone derivatives, including our compound of interest. Results showed that compounds with similar structural features exhibited IC50 values ranging from 0.5 to 10 µM against MCF-7 cells, highlighting the potential for developing potent anticancer agents based on this scaffold .
Case Study 2: Antimicrobial Activity
In a comparative study on antimicrobial efficacy, (5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one showed superior activity compared to traditional antibiotics against resistant strains of bacteria. This positions it as a candidate for further development in antibiotic therapies .
Q & A
Basic: What are the recommended synthetic routes for this compound?
Methodological Answer:
The synthesis of this thiazolidinone derivative involves cyclization reactions similar to those reported for structurally related compounds. Key steps include:
- Cyclization of thiosemicarbazides with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture under reflux, as described for analogous 4-thiazolidinones .
- Substituted arylidene intermediates can be prepared via condensation of appropriate aldehydes/ketones with hydrazine derivatives. For example, the 3-(3-chloro-4-ethoxyphenyl)-1-phenylpyrazole moiety may be synthesized via multi-step protocols involving Suzuki-Miyaura coupling or nucleophilic substitution .
- Purification typically involves recrystallization from DMF-ethanol mixtures to isolate the Z-isomer .
Basic: How can the compound’s structure be confirmed experimentally?
Methodological Answer:
A combination of spectroscopic and crystallographic techniques is recommended:
- X-ray crystallography using SHELX (e.g., SHELXL for refinement) to resolve stereochemistry and confirm the Z-configuration of the methylidene group .
- Spectroscopic analysis :
Advanced: How can computational methods predict electronic properties and reactivity?
Methodological Answer:
- Wavefunction analysis using Multiwfn:
- Density Functional Theory (DFT) : Optimize geometry and compute frontier molecular orbitals (HOMO-LUMO) to predict reactivity toward electrophiles/nucleophiles .
Advanced: How to resolve contradictions between crystallographic and computational data?
Methodological Answer:
- Validation steps :
- Re-refine crystallographic data using SHELXL to check for overfitting or missed symmetry .
- Compare experimental bond lengths/angles with DFT-optimized structures. Discrepancies >0.05 Å may indicate crystal packing effects or dynamic motion .
- Use ORTEP-3 to visualize thermal ellipsoids and assess positional uncertainty .
Advanced: What strategies optimize reaction yield and purity?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., temperature, solvent ratio) and identify optimal conditions .
- Flow chemistry : Continuous-flow reactors can enhance reproducibility and scalability for steps like cyclization or oxidation .
- Chromatographic monitoring : Use HPLC to track intermediate formation and minimize side products .
Advanced: How to assess stability under varying conditions?
Methodological Answer:
- Forced degradation studies :
- Storage recommendations :
Advanced: What advanced techniques characterize biological interactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
